

Thalidomide-O-amido-C11-COOH: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Thalidomide-O-amido-C11-COOH

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-O-amido-C11-COOH is a functionalized derivative of thalidomide, an immunomodulatory drug that has seen a resurgence in therapeutic applications, most notably as a component of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a crucial building block in the synthesis of PROTACs, acting as an E3 ubiquitin ligase ligand that specifically binds to the Cereblon (CRBN) protein.[1][2][3] The "O-amido-C11-COOH" moiety represents a linker terminating in a carboxylic acid, which facilitates the covalent attachment of a ligand for a specific protein of interest (POI), thereby creating a heterobifunctional PROTAC designed to induce the degradation of that target protein. This guide provides a comprehensive technical overview of Thalidomide-O-amido-C11-COOH, including its mechanism of action, synthesis, and its application in the development of novel therapeutics.

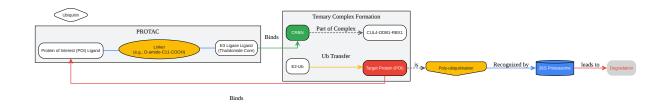
Core Properties

Property	Value	
Molecular Formula	C27H35N3O8	
Molar Mass	529.58 g/mol	
Function	E3 Ligase Ligand (binds to CRBN)	
Application	Synthesis of PROTACs	



Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Thalidomide-O-amido-C11-COOH functions as the CRBN-recruiting component of a PROTAC. The thalidomide core of the molecule binds to the CRBN E3 ubiquitin ligase, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). By being connected via a linker to a ligand for a target protein, the resulting PROTAC brings the target protein into close proximity with the E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.



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Caption: Mechanism of PROTAC-mediated protein degradation.

Quantitative Data

Direct quantitative binding data for **Thalidomide-O-amido-C11-COOH** to CRBN is not extensively available in public literature. However, the binding affinity is expected to be comparable to that of thalidomide, as the core binding motif is retained. The following table summarizes the reported binding affinities for thalidomide and its clinically significant derivatives to serve as a reference.



Compound	Dissociation Constant (Kd)	Assay Method	Notes
Thalidomide	~250 nM	Not Specified	
(S)-thalidomide	~10-fold stronger binding than (R)- enantiomer	Competitive Elution Assay	The (S)-enantiomer is the more active binder.[4][5]
Lenalidomide	~178 nM	Not Specified	Binds more strongly than thalidomide.[6]
Pomalidomide	~157 nM	Not Specified	Binds more strongly than thalidomide.[6]

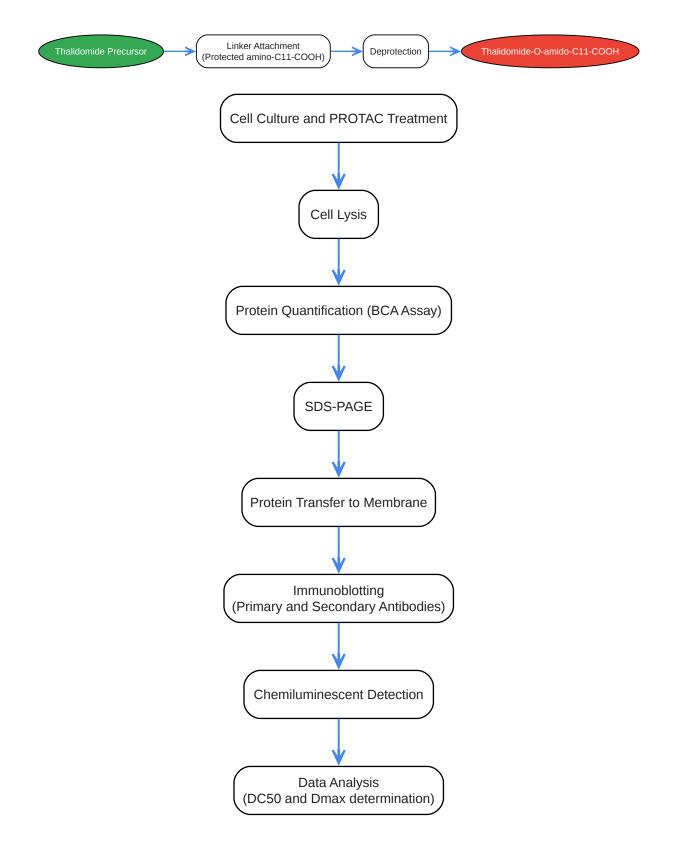
Table adapted from publicly available data. Specific experimental conditions may lead to variations in measured values.

For PROTACs synthesized using **Thalidomide-O-amido-C11-COOH**, key quantitative metrics for degradation efficiency are the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). While it is known that **Thalidomide-O-amido-C11-COOH** can be used to synthesize PROTACs that target the degradation of DOT1L, specific DC50 and Dmax values for such a PROTAC are not readily available in the reviewed literature.[1][2][3] Researchers would need to experimentally determine these values for their specific PROTAC construct.

Experimental Protocols Synthesis of Thalidomide-O-amido-C11-COOH

A specific, detailed protocol for the synthesis of **Thalidomide-O-amido-C11-COOH** is not publicly available. However, a general approach can be inferred from solid-phase synthesis methods for thalidomide-based PROTACs.[7][8] The synthesis would likely involve the coupling of a protected amino-C11-carboxylic acid linker to the thalidomide core, followed by deprotection.





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